N-(3-bromobenzyl)-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Description
This compound is a benzamide derivative featuring a 3-bromobenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl moiety attached to the amide nitrogen. The benzamide ring is substituted with a tert-butyl group at the para position, conferring steric bulk and lipophilicity. Such structural attributes are often leveraged in medicinal chemistry to modulate solubility, metabolic stability, and target binding .
Properties
Molecular Formula |
C22H26BrNO3S |
|---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
N-[(3-bromophenyl)methyl]-4-tert-butyl-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C22H26BrNO3S/c1-22(2,3)18-9-7-17(8-10-18)21(25)24(20-11-12-28(26,27)15-20)14-16-5-4-6-19(23)13-16/h4-10,13,20H,11-12,14-15H2,1-3H3 |
InChI Key |
DVYJOLIDFTVCGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromobenzyl)-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-bromobenzylamine to yield N-(3-bromobenzyl)-4-tert-butylbenzamide.
Introduction of the Tetrahydrothiophene Moiety: The next step involves the introduction of the tetrahydrothiophene moiety. This can be achieved by reacting the benzamide intermediate with tetrahydrothiophene-3-one in the presence of a suitable oxidizing agent, such as hydrogen peroxide, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromobenzyl)-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the tetrahydrothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the benzyl position.
Scientific Research Applications
Chemistry
In chemistry, N-(3-bromobenzyl)-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.
Industry
In industry, the compound’s stability and reactivity make it suitable for applications in materials science, such as the development of new polymers or coatings with specific properties.
Mechanism of Action
The mechanism by which N-(3-bromobenzyl)-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydrothiophene moiety and the bromobenzyl group can play crucial roles in binding to these targets and influencing their function.
Comparison with Similar Compounds
Core Structural Features
All analogs share the following core:
- N-(3-bromobenzyl) group : Provides halogen-mediated hydrophobic interactions.
- Benzamide backbone : Serves as a scaffold for substitution.
Substituent-Driven Variations
Key differences arise from substituents on the benzamide ring (Table 1):
Table 1 : Structural comparison of analogs.
Key Observations
The 4-isobutoxy analog () balances lipophilicity with polarity due to the ether oxygen, which may enhance solubility in polar solvents .
The 3-chloro-4-methoxy analog () combines steric and electronic effects, with methoxy acting as an electron donor and chloro as an electron acceptor .
Synthetic Accessibility: describes the synthesis of a tert-butyl-substituted benzamide (4-(tert-butyl)-N-(4-chloro-3-methoxyphenyl)benzamide) via nickel-catalyzed reductive aminocarbonylation, suggesting a feasible route for similar compounds .
Biological Activity
N-(3-bromobenzyl)-4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 433.38 g/mol. The structure features a bromobenzyl group and a dioxidotetrahydrothiophen moiety, which may influence its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, derivatives of benzothiazole and benzimidazole have shown promising results against various cancer cell lines. These compounds often function by inhibiting cell proliferation and inducing apoptosis in tumor cells.
- Mechanism of Action : The antitumor activity is believed to be mediated through DNA intercalation and disruption of the cell cycle. Compounds that bind to DNA can inhibit replication and transcription, leading to cell death.
- Case Study : A study involving related compounds demonstrated significant cytotoxicity against lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values indicating effective concentrations for therapeutic use .
Antimicrobial Activity
In addition to antitumor effects, this compound may also possess antimicrobial properties. Compounds structurally similar to it have been tested against various bacterial strains.
- Testing Methodology : Antimicrobial activity is typically evaluated using broth microdilution methods against Gram-positive and Gram-negative bacteria.
- Findings : Certain derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, suggesting potential for development as antimicrobial agents .
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
